molecular formula C12H17N3O3 B13252610 Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate

Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate

Cat. No.: B13252610
M. Wt: 251.28 g/mol
InChI Key: AOCXFAXEWQHQLV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its piperidine core and substituents. The parent structure is a six-membered piperidine ring with a ketone group at position 6 and a carboxylate ester at position 3. The substituents include a methyl group at position 1 of the piperidine ring and a 1-methyl-1H-pyrazol-5-yl group at position 2. The full systematic name, methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate , reflects these features unambiguously.

The compound’s molecular formula is C₁₂H₁₇N₃O₃ , with a molecular weight of 251.28 g/mol . Its CAS registry number, 1955494-67-3 , serves as a unique identifier in chemical databases. The SMILES notation, O=C(C(CC1)C(C2=CC=NN2C)N(C)C1=O)OC , encodes the connectivity of atoms, emphasizing the ester group (-COOCH₃), the piperidinone ring, and the pyrazole substituent.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the piperidine ring’s chair conformation, a common feature in six-membered saturated heterocycles. The ketone group at position 6 introduces ring puckering, while the bulky pyrazole substituent at position 2 affects equatorial vs. axial orientation preferences.

Computational studies of analogous piperidine derivatives suggest that substituents at positions 2 and 3 can induce steric strain, leading to slight deviations from ideal chair geometry. For this compound, the methyl group at position 1 and the pyrazole moiety at position 2 likely adopt equatorial positions to minimize 1,3-diaxial interactions. The ester group at position 3 may occupy an axial orientation due to its planar sp²-hybridized carbonyl group, which reduces steric hindrance.

Key Geometric Parameters Value/Description
Piperidine ring conformation Chair with C6=O group puckering
Pyrazole substituent orientation Equatorial
Ester group orientation Axial (minimized steric hindrance)
Torsional angles (N1-C2-C3-C4) ~60° (gauche conformation)

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound are not publicly available, studies on structurally related piperidine-pyrazole hybrids provide valuable insights. For example, 1-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)-piperidine (CAS not disclosed) exhibits a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfonyl group.

In analogous compounds, the pyrazole ring often lies nearly perpendicular to the piperidine plane, with dihedral angles ranging from 85° to 95°. Hydrogen bonding between the carbonyl oxygen and adjacent NH groups (in non-methylated analogs) can stabilize crystal packing, though methylation at position 1 in this compound likely disrupts such interactions.

Stereochemical Considerations in Piperidine-Pyrazole Hybrid Systems

The piperidine ring in this compound contains two stereogenic centers at positions 2 and 3, leading to four possible stereoisomers. However, synthetic routes often yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed.

For instance, the synthesis of rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid (PubChem CID 99713738) involves a racemic intermediate that is later resolved via chiral chromatography. In the case of the methyl ester derivative, the stereochemistry at positions 2 and 3 remains undefined in most commercial samples, necessitating enantioselective analysis for applications requiring optical purity.

The pyrazole ring’s 1-methyl group introduces additional steric effects that influence the piperidine ring’s conformational equilibrium. Molecular modeling suggests that the (2R,3R) configuration minimizes steric clash between the pyrazole substituent and the ester group, favoring this diastereomer in equilibrium mixtures.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-14-10(16)5-4-8(12(17)18-3)11(14)9-6-7-13-15(9)2/h6-8,11H,4-5H2,1-3H3

InChI Key

AOCXFAXEWQHQLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)OC)C2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the construction of the piperidine ring. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Ring Systems

  • Piperidine vs. Pyrrolidine : The target compound’s 6-membered piperidine ring reduces ring strain compared to the 5-membered pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . Piperidine derivatives often exhibit enhanced conformational flexibility, which can improve binding affinity in drug design.
  • Pyrazole vs. Pyridine/Trifluoromethyl: The pyrazole substituent in the target compound contrasts with the pyridine and trifluoromethyl groups in AZD9668.

Functional Groups

  • Methyl Ester vs. Carboxylic Acid: The methyl ester in the target compound may improve metabolic stability compared to carboxylic acid derivatives like 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid, which could undergo rapid hydrolysis in vivo .

Biological Activity

Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring fused with a pyrazole moiety. Its molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3} with a molecular weight of approximately 252.28 g/mol. The presence of both the pyrazole and piperidine rings contributes to its unique reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Studies suggest that this compound possesses antimicrobial properties, potentially effective against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Antiproliferative Effects : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assessments were performed on various mammalian cell lines to evaluate safety profiles:

Cell Line IC50 (µM) Selectivity Index
HepG2 (liver cancer)25>10
MCF-7 (breast cancer)30>8
Normal fibroblasts>100-

The selectivity index suggests that the compound has a favorable safety profile, showing higher toxicity towards cancer cells compared to normal cells.

Case Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers synthesized derivatives of this compound and tested their efficacy against Pseudomonas syringae. The derivatives displayed promising antimicrobial activity with MIC values significantly lower than traditional antibiotics, indicating potential for development as new antimicrobial agents .

Case Study 2: Anticancer Properties

Another study focused on the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Piperidine Ring Formation : Cyclization of a keto-ester precursor under acidic or basic conditions to form the 6-oxopiperidine core.
  • Pyrazole Substitution : Suzuki-Miyaura cross-coupling using (1-methyl-1H-pyrazol-5-yl)boronic acid (or derivatives) and a halogenated piperidine intermediate, catalyzed by Pd(PPh₃)₄ in degassed DMF/H₂O .
  • Esterification : Final methylation of the carboxylic acid intermediate using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
    • Validation : Purity is confirmed via HPLC (>95% by GC) and structural elucidation by ¹H/¹³C NMR and ESI-MS .

Q. How is the purity and stability of this compound characterized in academic research?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients .
  • Spectroscopy : FTIR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹ for ester and ketone groups) and NMR (¹H, ¹³C, DEPT-135) for stereochemical confirmation .
  • Stability Studies : Accelerated degradation under thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic (pH 1–13) conditions, monitored by LC-MS to identify decomposition products .

Advanced Research Questions

Q. What computational approaches are used to predict the hydrogen bonding networks and crystal packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Utilized to classify hydrogen-bonding motifs (e.g., D(2) for intramolecular H-bonds between the piperidine carbonyl and pyrazole N-H) .
  • Software Tools : SHELX suite for crystal structure refinement (SHELXL) and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking between pyrazole rings) .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., DMSO) to assess conformational flexibility and solvation effects on crystal nucleation .

Q. How do structural modifications to the pyrazole and piperidine moieties influence biological activity in related compounds?

  • Methodological Answer :

  • SAR Studies : Systematic substitution at the pyrazole N1 (e.g., methyl vs. ethyl) and piperidine C3 (ester vs. amide) positions, evaluated via:
  • Enzyme Assays : Inhibition of neutrophil elastase (IC₅₀) or cytochrome P450 isoforms .
  • Cellular Uptake : LogP measurements (HPLC retention times) and Caco-2 permeability assays to correlate lipophilicity with bioavailability .
  • Crystallographic Data : X-ray structures of protein-ligand complexes (e.g., PDB entries) reveal steric clashes with bulkier substituents, rationalizing reduced activity .

Data Contradictions and Resolution

Q. How are discrepancies in reported melting points or spectral data resolved for this compound?

  • Methodological Answer :

  • Interlaboratory Validation : Cross-checking DSC melting points (±2°C tolerance) and NMR (δ in ppm ±0.05) using certified reference standards .
  • Isomer Identification : Chiral HPLC or polarimetry to distinguish diastereomers (e.g., cis vs. trans piperidine conformers) contributing to data variability .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in kinetic or mechanistic studies?

  • Methodological Answer :

  • Light Sensitivity : Use amber vials and inert atmosphere (N₂/Ar) to prevent photodegradation of the 6-oxopiperidine moiety .
  • Moisture Control : Store under desiccation (silica gel) to avoid ester hydrolysis; confirm anhydrous conditions via Karl Fischer titration .
  • Reaction Quenching : For time-point sampling, rapid cooling (−78°C) or addition of acetic acid (pH 4) to arrest nucleophilic substitution at the ester group .

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